1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18813335
Molecular Formula: C10H9BrClF3S
Molecular Weight: 333.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrClF3S |
|---|---|
| Molecular Weight | 333.60 g/mol |
| IUPAC Name | 2-(3-bromopropyl)-4-chloro-1-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C10H9BrClF3S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
| Standard InChI Key | ARAFSTJIKQOTFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)CCCBr)SC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene features a benzene ring substituted at three positions:
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A 3-bromopropyl chain (-CH₂CH₂CH₂Br) at position 1, providing alkylation potential.
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A chlorine atom (-Cl) at position 5, enhancing electrophilic substitution reactivity.
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A trifluoromethylthio group (-SCF₃) at position 2, contributing to lipophilicity and metabolic stability .
The spatial arrangement of these groups creates a sterically hindered environment, influencing its interactions in synthetic pathways.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉BrClF₃S | |
| Molecular Weight | 333.60 g/mol | |
| CAS Number | 1806632-64-3 | |
| EC Number | Not Available |
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Structural validation utilizes:
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¹H/¹³C NMR: To confirm substituent positions and integration ratios.
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Mass Spectrometry (HRMS): For molecular weight verification .
Physicochemical Properties
Physical State and Solubility
The compound is a solid at room temperature, with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL) .
Reactivity Profile
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Nucleophilic Substitution: The bromopropyl group undergoes SN2 reactions with amines or thiols.
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Electrophilic Aromatic Substitution: Chlorine directs incoming electrophiles to para positions relative to itself.
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Oxidative Stability: The -SCF₃ group resists oxidation under mild conditions but decomposes in strong oxidizing agents .
Table 2: Thermal and Chemical Stability
| Condition | Stability Outcome | Source |
|---|---|---|
| Ambient Temperature | Stable for 24 months | |
| Strong Acids (e.g., H₂SO₄) | Decomposition observed | |
| UV Light | Gradual degradation |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its trifluoromethylthio group enhances bioavailability by mimicking bioisosteres of natural metabolites .
Material Science
Incorporated into liquid crystal polymers, the bromine and chlorine atoms improve thermal stability, while the -SCF₃ group modulates dielectric properties .
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